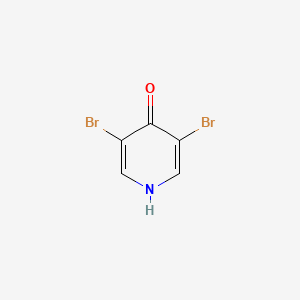

3,5-Dibromo-4-pyridinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBVOSRBZCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180469 | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-25-6 | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-hydroxypyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Dibromo-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its physical and chemical characteristics, spectroscopic profile, and offers insights into its synthesis and purification. The information is structured to be a practical resource for laboratory and development work.

Core Chemical Properties

This compound, with the CAS number 141375-47-5, is a disubstituted pyridine derivative. It exists in tautomeric equilibrium with its keto form, 3,5-dibromopyridin-4(1H)-one. This tautomerism is a critical aspect of its chemical behavior, influencing its reactivity and physical properties. In solution, the keto tautomer is generally favored[1].

Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound. It is important to note that some of the presented values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO | [2][3][4][5] |

| Molecular Weight | 252.89 g/mol | [2][3][5] |

| CAS Number | 141375-47-5 | [2][3][4] |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2][3] |

| Melting Point | 370 °C (decomposes) (Predicted) | [6] |

| Flash Point | 145.8 ± 26.5 °C (Predicted) | [2][3] |

| pKa | 6.47 ± 0.10 (Predicted) | [6] |

| XLogP3 | 1.14 | [2][3] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound could start from 4-hydroxypyridine or 3,5-dibromopyridine. A common method for the bromination of pyridine rings involves the use of a brominating agent in the presence of an acid.

Illustrative Synthetic Pathway:

Caption: Proposed synthesis from 4-hydroxypyridine.

General Purification Protocol

Purification of the crude product would likely involve standard laboratory techniques such as recrystallization and column chromatography.

-

Quenching and Extraction: The reaction mixture would first be neutralized, and the crude product extracted into a suitable organic solvent.

-

Washing: The organic layer would be washed with brine to remove water-soluble impurities.

-

Drying and Concentration: The organic extract would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.

-

Recrystallization: The crude solid would be dissolved in a minimal amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling would induce crystallization of the pure product.

-

Column Chromatography: If further purification is required, silica gel column chromatography could be employed, using a solvent system of appropriate polarity to separate the desired product from any remaining impurities.

Experimental Workflow for Purification and Analysis:

Caption: Purification and analysis workflow.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two signals in the aromatic region.

-

H-2 and H-6 protons: Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent and would appear as a single singlet. The electron-withdrawing effect of the bromine atoms and the nitrogen atom would shift this signal downfield, likely in the range of 8.0-8.5 ppm.

-

N-H/O-H proton: The proton on the nitrogen (in the pyridone tautomer) or the oxygen (in the pyridinol tautomer) would appear as a broad singlet. Its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show three distinct signals for the pyridine ring carbons.

-

C-3 and C-5: The carbons bearing the bromine atoms would be significantly deshielded and would likely appear in the region of 100-110 ppm.

-

C-2 and C-6: The carbons adjacent to the nitrogen atom would be expected to resonate further downfield, typically in the 140-150 ppm range.

-

C-4: The carbon atom bonded to the oxygen atom (or part of the carbonyl group in the keto form) would be the most deshielded, with a chemical shift likely exceeding 160 ppm.

FT-IR Spectroscopy

The infrared spectrum would provide key information about the functional groups present.

-

O-H/N-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H or N-H stretching vibration, characteristic of the pyridinol and pyridone tautomers, respectively.

-

C=O stretching: A strong absorption peak around 1640-1680 cm⁻¹ would confirm the presence of the carbonyl group in the pyridone tautomer.

-

C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: The carbon-bromine stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Solubility

While specific experimental solubility data is scarce, the polarity of this compound suggests it would be sparingly soluble in non-polar organic solvents and would exhibit some solubility in polar organic solvents like ethanol, methanol, and DMSO. Its ability to form hydrogen bonds through the hydroxyl/amino group would also contribute to its solubility in protic solvents. The solubility in aqueous solutions is expected to be pH-dependent due to the acidic nature of the hydroxyl group and the basicity of the pyridine nitrogen.

This technical guide provides a foundational understanding of the chemical properties of this compound based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in research and development.

References

3,5-Dibromo-4-pyridinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of 3,5-Dibromo-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its chemical identity, physicochemical properties, and relevant synthetic methodologies. Due to a lack of specific publicly available data on the biological activity of this compound, this guide presents a synthetic pathway for a closely related precursor to illustrate a relevant experimental workflow.

Chemical Identity and Properties

This compound, also known as 3,5-Dibromo-4-hydroxypyridine, is a disubstituted pyridine derivative. There appear to be two Chemical Abstracts Service (CAS) numbers associated with this compound: 141375-47-5 and 25813-25-6 [1]. It is crucial for researchers to verify the specific CAS number associated with their starting materials.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO | [1] |

| Molecular Weight | 252.89 g/mol | [1] |

| Melting Point | 370 °C (decomposition) | [2] |

| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg | [2] |

| Density | 2.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 145.8 ± 26.5 °C | [2] |

| Refractive Index | 1.654 | [2] |

| InChI Key | MXBBVOSRBZCCOD-UHFFFAOYSA-N | [1] |

| SMILES | Oc1c(Br)cncc1Br | [1] |

Synthesis Protocols

Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine

This one-step synthesis method utilizes pyridine or a pyridine salt as the starting material.[3]

Materials:

-

Pyridine or Pyridine Salt (e.g., Pyridine Hydrochloride)

-

Ammonium Salt (e.g., Ammonium Carbonate)

-

Hydrobromic Acid (HBr) solution (48%)

-

Hydrogen Peroxide (H₂O₂) solution (30%)

-

Sodium Hydroxide (NaOH) solution (6 mol/L)

-

Tert-butyl methyl ether

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a 100mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 6.0g of pyridine (0.08 mol) and 10mL of water.

-

Add 11.5g of ammonium carbonate (0.12 mol) to the mixture.

-

Stir the mixture for 5 minutes, then slowly add 21.7g of 48% HBr solution (0.13 mol) dropwise.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Heat the reaction mixture to 110°C.

-

Using a constant pressure dropping funnel, add 12mL of 30% H₂O₂ solution over 30-40 minutes.

-

After the addition of H₂O₂ is complete, increase the temperature to 120°C and continue to heat under reflux for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 10-11 using a 6 mol/L NaOH solution.

-

Extract the product with tert-butyl methyl ether (5 x 25mL).

-

Concentrate the combined organic extracts.

-

Purify the crude product by thin-layer chromatography followed by recrystallization from a 1:15 mixture of ethyl acetate and petroleum ether to yield 3,5-dibromo-4-aminopyridine.

Logical Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 3,5-dibromo-4-aminopyridine, a crucial precursor for this compound.

Biological Activity and Signaling Pathways

Extensive searches of publicly available scientific literature did not yield specific information on the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. While pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, no such data has been reported for this particular compound. Further research is required to elucidate the potential biological roles and mechanisms of action of this compound.

Conclusion

References

Technical Guide: Synthesis of 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-4-pyridinol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 3,5-dibromo-4-hydroxypyridine, is a substituted pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules. Its structural isomerism with 3,5-dibromo-4-pyridone is a key chemical feature, with the pyridone tautomer generally being more stable. The high reactivity of the bromine atoms allows for various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

Primary Synthesis Route: Direct Bromination of 4-Pyridinol

The most direct and efficient method for the synthesis of this compound is the electrophilic bromination of 4-pyridinol (also known as 4-hydroxypyridine). The electron-rich nature of the 4-pyridone tautomer facilitates facile dibromination at the 3 and 5 positions.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The enolate character of the 4-pyridone tautomer activates the positions ortho to the hydroxyl group, making them susceptible to attack by bromine. The introduction of the first bromine atom further activates the ring, leading to a rapid second bromination to yield the 3,5-dibromo product.[1] Studies have shown that the monobrominated intermediate is more reactive than the starting material, which is why the dibrominated product is readily formed.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Pyridinol | C₅H₅NO | 95.10 | 148-151 | White to off-white crystalline solid |

| This compound | C₅H₃Br₂NO | 252.89 | 370 (dec.) | Off-white to pale yellow solid |

Table 2: Synthesis Reaction Data

| Parameter | Value | Reference |

| Typical Yield | 73% | [1] |

| Reaction Solvent | Concentrated Hydrobromic Acid | [1] |

| Brominating Agent | Bromine (Br₂) | |

| Reaction Temperature | Room Temperature to gentle warming | |

| Reaction Time | Several hours |

Experimental Protocol

This protocol is based on established procedures for the bromination of 4-pyridone.[1]

4.1. Materials and Equipment

-

4-Pyridinol

-

Concentrated Hydrobromic Acid (48%)

-

Bromine

-

Sodium bisulfite

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Personal Protective Equipment (lab coat, gloves, safety glasses) - This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine and hydrobromic acid.

4.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinol (1.0 eq) in concentrated hydrobromic acid.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add bromine (2.0-2.2 eq) to the stirred solution via a dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Gentle warming may be applied to ensure the reaction goes to completion.

-

Quenching: Carefully quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Isolation of Crude Product: The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.

-

Drying: Dry the product thoroughly, for instance, in a vacuum oven at 60-80 °C.

4.3. Purification

Due to its high melting point and limited solubility in common organic solvents, recrystallization of this compound can be challenging.

-

Recrystallization: If necessary, recrystallization can be attempted from a large volume of a high-boiling polar solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

-

Washing: For many applications, a thorough washing of the crude product with hot ethanol followed by drying is sufficient to obtain a product of high purity.

4.4. Characterization

-

Melting Point: Determine the melting point of the dried product. A sharp melting point around 370 °C with decomposition is indicative of high purity.

-

NMR Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show a single singlet for the two equivalent protons at the C2 and C6 positions.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the C2/C6, C3/C5, and C4 carbons.

-

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound via direct bromination.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Information

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Concentrated Hydrobromic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.

-

This compound: The toxicological properties have not been thoroughly investigated. Handle with care, avoiding skin and eye contact, and inhalation.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols.

References

3,5-Dibromo-4-pyridinol molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-4-pyridinol

This guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Halogenated pyridines are known building blocks for drugs, natural products, and pesticides. The bromine and hydroxyl functional groups on the pyridine ring offer multiple sites for further chemical modification, making this compound a versatile precursor in synthetic organic chemistry.

Molecular Structure and Tautomerism

A key structural feature of 4-hydroxypyridines is the existence of keto-enol tautomerism. This compound exists in equilibrium with its keto form, 3,5-Dibromopyridin-4(1H)-one. In many cases, the pyridone (keto) form is the predominant tautomer in the solid state and in various solvents.

Caption: Keto-enol tautomerism of this compound.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | This compound |

| Other Names | 3,5-Dibromo-4-hydroxypyridine, 3,5-Dibromopyridin-4(1H)-one, 4-Hydroxy-3,5-dibromopyridine |

| CAS Number | 28419-11-6, 141375-47-5, 25813-25-6* |

| Molecular Formula | C₅H₃Br₂NO |

| Molecular Weight | 252.89 g/mol |

| InChIKey | MXBBVOSRBZCCOD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)C(=CN1)Br)Br |

Note: Multiple CAS numbers are reported in chemical databases, likely referring to the same tautomeric compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 370 °C (decomposition) | [1] |

| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 6.47 ± 0.10 (Predicted) | [3] |

| Polar Surface Area | 29.1 Ų | [1] |

| XLogP3 | 1.14 | [1] |

Experimental Protocols: A Proposed Synthetic Pathway

Caption: Proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This procedure is adapted from established methods for the bromination of 4-aminopyridine.[4]

-

Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (DCM).

-

Prepare a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM.

-

Slowly add the NBS solution to the 4-aminopyridine suspension over a period of 1 hour at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion (monitored by TLC), remove the solvent under reduced pressure.

-

The resulting crude mixture contains the product and succinimide. Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield 4-amino-3,5-dibromopyridine as a solid.[4]

-

Step 2: Diazotization and Hydrolysis to this compound

This proposed method is based on standard protocols for the conversion of aminopyridines to hydroxypyridines via a diazonium salt intermediate.[5][6][7]

-

Materials: 3,5-Dibromo-4-aminopyridine, concentrated sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂), distilled water, ice, saturated sodium hydroxide solution.

-

Procedure:

-

In a reaction vessel, add distilled water and cool to 0 °C using an ice-salt bath.

-

Slowly add concentrated sulfuric acid, followed by the portion-wise addition of 3,5-dibromo-4-aminopyridine (1.0 eq.) while maintaining the temperature at 0 °C.

-

Prepare an aqueous solution of sodium nitrite (NaNO₂) (approx. 1.4 eq.) in cold water.

-

Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0 and 5 °C to form the diazonium salt.[5]

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to approximately 95 °C for 30 minutes to facilitate the hydrolysis of the diazonium salt.[7]

-

Cool the mixture to below 0 °C and carefully neutralize to a pH of ~6 with a saturated sodium hydroxide solution.

-

The product, this compound, is expected to precipitate. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Spectroscopic and Crystallographic Data

For researchers requiring such data, chemical analysis of a synthesized or commercially obtained sample would be necessary. Standard spectroscopic techniques would be expected to confirm the proposed structure:

-

¹H-NMR: A singlet in the aromatic region corresponding to the two equivalent protons at the C2 and C6 positions. The N-H and O-H protons would also be visible, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C-NMR: Signals corresponding to the three distinct carbon environments in the pyridine ring (C2/C6, C3/C5, and C4).

-

IR Spectroscopy: Characteristic peaks for O-H stretching (in the pyridinol form), N-H stretching, and C=O stretching (in the pyridone form).

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₅H₃Br₂NO), showing a characteristic isotopic pattern for a molecule containing two bromine atoms.

Conclusion

This compound is a valuable heterocyclic intermediate characterized by its dibrominated pyridine core and its existence in a tautomeric equilibrium with its pyridone form. While comprehensive experimental data is scarce in public literature, its synthesis can be reliably proposed through a two-step sequence involving the bromination of 4-aminopyridine and subsequent diazotization-hydrolysis. The data and protocols compiled in this guide serve as a foundational resource for scientists engaged in the synthesis and application of novel pyridine-based compounds.

References

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]

- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 4. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3,5-Dibromo-4-pyridinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dibromo-4-pyridinol, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to serve as a foundational resource for its identification, characterization, and application in further studies.

Chemical Structure and Properties

Chemical Name: this compound (also known as 3,5-Dibromo-4-hydroxypyridine) Molecular Formula: C₅H₃Br₂NO Molecular Weight: 252.89 g/mol Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.25 | Singlet | H-2 and H-6 |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C-4 |

| 138.3 | C-2 and C-6 |

| 111.9 | C-3 and C-5 |

Solvent: DMSO-d₆[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z (amu) | Relative Intensity (%) | Assignment |

| 255 / 253 / 251 | 51 / 100 / 52 | [M]⁺ |

| 94 | 12 | Fragment |

| 81 / 79 | 10 / 7 | [Br]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

General Synthesis and Purification

3,5-Dibromo-4-hydroxypyridine can be synthesized via the nuclear bromination of 4-hydroxypyridine using N-bromosuccinimide (NBS) in a suitable solvent. The crude product is typically purified by flash chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry

Mass spectra are obtained using a spectrometer with an electron ionization (EI) source operating at 70 eV. The source temperature is maintained at 200 °C.[1]

Infrared (IR) Spectroscopy (General Protocol for Solids)

For a solid sample like this compound, the thin solid film method is commonly employed.[2]

-

Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[2]

-

Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: Relationship between data and structure.

References

Technical Guide: Solubility Profile of 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3,5-Dibromo-4-pyridinol. The document summarizes key physicochemical properties, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the compound's solubility characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These parameters are crucial for understanding and predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO | [1][2] |

| Molecular Weight | 252.89 g/mol | [1][3] |

| Melting Point | 370 °C (decomposition) | [1][4] |

| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg | [1][2] |

| Density | 2.2 ± 0.1 g/cm³ | [1][2] |

| pKa | 6.47 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.14 | [1][2] |

Solubility Profile

-

Aqueous Solubility : Based on its predicted pKa of 6.47, the solubility of this compound in aqueous solutions is expected to be pH-dependent. It will likely exhibit higher solubility in basic conditions due to the deprotonation of the hydroxyl group. The related compound, 3,5-dibromopyridine, is reported to be insoluble in water[5].

-

Organic Solvent Solubility : The analog 3,5-dibromopyridine is soluble in chloroform and methanol[5]. Another similar compound, 3,5-dibromo-4-methylpyridine, is soluble in common organic solvents such as ethanol, ether, and chloroform[6]. Therefore, this compound is anticipated to be soluble in polar organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are adapted from standard laboratory procedures[7][8][9][10].

General Qualitative Solubility Testing

-

Sample Preparation : Accurately weigh approximately 25 mg of this compound.

-

Solvent Addition : In a small test tube, add 0.75 mL of the desired solvent in small portions.

-

Mixing : After each addition, shake the test tube vigorously for at least 60 seconds.

-

Observation : Visually inspect the solution to determine if the compound has completely dissolved. If the compound dissolves, it is considered soluble. If a significant amount of solid remains, it is deemed insoluble.

Solubility in Aqueous Acid and Base

This procedure helps to identify acidic or basic functional groups that can influence solubility.

-

Water Insolubility Confirmation : First, confirm that the compound is insoluble in water using the general qualitative method.

-

5% NaOH Solution : To a test tube containing the compound, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking after each addition. If the compound dissolves, it indicates the presence of an acidic functional group.

-

5% HCl Solution : In a separate test tube, add 0.75 mL of 5% aqueous HCl solution to the compound in portions, with vigorous shaking. Dissolution suggests the presence of a basic functional group.

-

5% NaHCO₃ Solution : For compounds that dissolve in 5% NaOH, a further test with 5% aqueous NaHCO₃ can be performed. Dissolution in this weaker base suggests a more strongly acidic functional group.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for systematically determining the solubility of an organic compound.

Caption: A flowchart for systematic qualitative solubility analysis of an organic compound.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

3,5-Dibromo-4-pyridinol: A Core Pharmaceutical Intermediate for Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-pyridinol, also known as 3,5-dibromo-4-hydroxypyridine, is a halogenated heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique structural features, particularly the presence of two bromine atoms flanking a hydroxyl group on a pyridine ring, provide multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The quantitative data for this compound are summarized in the table below. It is important to note that there can be some variation in reported values across different suppliers and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO | [1][2] |

| Molecular Weight | 252.89 g/mol | [1][2] |

| CAS Number | 141375-47-5, 25813-25-6 | [1][3] |

| Appearance | Off-white to light yellow crystalline powder | [4] |

| Melting Point | 204-210 °C | [4] |

| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 145.8 ± 26.5 °C (Predicted) | [2] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 4-pyridone (also known as 4-hydroxypyridine). The electron-rich nature of the pyridone ring facilitates electrophilic substitution at the 3 and 5 positions.

Experimental Protocol: Bromination of 4-Pyridone

This protocol is a representative method for the synthesis of this compound.

Materials:

-

4-Pyridone

-

Bromine

-

Concentrated Sulfuric Acid

-

Thionyl Chloride

-

Methanol

-

Water

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, carefully add 4-pyridone to a mixture of concentrated sulfuric acid and thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add bromine dropwise to the refluxing mixture over a period of several hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture at 130°C for an additional 10 hours, or until monitoring by TLC or GC-MS indicates the consumption of the starting material and the formation of the dibrominated product.[5]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until the pH is neutral or slightly basic. This will cause the product to precipitate.

-

Collect the crude this compound by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a crystalline solid.[5]

Yields: Yields for this type of reaction can vary but are generally reported to be in the range of 60-80%.

Application as a Pharmaceutical Intermediate

The pyridine and pyrimidine scaffolds are central to the development of a wide range of therapeutic agents, particularly kinase inhibitors. This compound serves as a key building block for the synthesis of substituted pyridines that can be incorporated into the core structures of these inhibitors. The bromine atoms at the 3 and 5 positions are particularly useful as they can be readily displaced or used in cross-coupling reactions to introduce further molecular complexity.

A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and are used in the treatment of autoimmune diseases and certain cancers. The general workflow for the utilization of this compound in the synthesis of a hypothetical JAK inhibitor is depicted below.

The JAK-STAT Signaling Pathway

The therapeutic rationale for developing JAK inhibitors lies in their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from a variety of cytokines and growth factors, which are key players in the immune response and cell proliferation. Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases.

The signaling cascade is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.

Safety and Handling

Potential Hazards (inferred from related compounds):

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Recommended Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry and cool place.[6]

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical compounds. Its versatile reactivity makes it a valuable starting material for the construction of complex molecular architectures, particularly in the field of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective application in drug discovery and development. As the demand for novel kinase inhibitors continues to grow, the importance of intermediates like this compound in the pharmaceutical industry is set to increase.

References

Core Principle: Pyridinol-Pyridone Tautomerism

An In-depth Technical Guide to the Reactivity of the Pyridinol Functional Group

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the pyridinol functional group and its tautomeric form, the pyridone. Understanding the nuanced behavior of this scaffold is critical for its application in medicinal chemistry and drug development, where it serves as a privileged structure.[1][2][3][4] This document details the electronic properties, key reaction types, and regioselectivity, supported by quantitative data, experimental protocols, and visualizations to facilitate practical application.

The reactivity of hydroxypyridines is fundamentally governed by a tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. This equilibrium is highly sensitive to the position of the hydroxyl group, the solvent, and the physical state.

-

2- and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form, especially in polar solvents and the solid state.[5][6] The pyridone form is stabilized by amide resonance, which imparts aromatic character to the ring.[5] In the gas phase or non-polar solvents, the hydroxypyridine tautomer can be present in significant amounts.[5][6][7]

-

3-Hydroxypyridine: This isomer exists primarily as the hydroxy form. The keto tautomer would disrupt the aromaticity of the ring without the same degree of resonance stabilization seen in the 2- and 4-pyridone systems.[8]

The choice of solvent can dramatically shift the equilibrium. For 2-hydroxypyridine, non-polar solvents favor the pyridinol tautomer, while polar solvents like water strongly favor the 2-pyridone tautomer.[6][7]

Caption: Tautomeric equilibria for hydroxypyridine isomers.

Electronic Properties and Acidity

The interplay between the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group dictates the electronic landscape of the ring. Pyridine itself is electron-deficient and deactivated towards electrophilic attack.[9] The hydroxyl group, as an activating group, enhances the ring's reactivity.

pKa Values

The acidity and basicity of pyridinols are crucial for their behavior in biological systems and as reactants in synthesis. The pKa values reflect the protonation/deprotonation at both the ring nitrogen and the hydroxyl group.

| Compound | pKa (Protonated Nitrogen) | pKa (Hydroxyl Proton) | Reference |

| 2-Hydroxypyridine / 2-Pyridone | 0.75 | 11.65 | [6][10][11] |

| 3-Hydroxypyridine | 4.86 | 8.72 | [10][11] |

| 4-Hydroxypyridine / 4-Pyridone | 3.27 | 11.09 | [10][11] |

| Pyridine (for comparison) | 5.25 | N/A | [10][11] |

Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

While pyridine is highly resistant to EAS, the activating hydroxyl group enables these reactions, although often requiring harsh conditions.[9][12]

-

Regioselectivity: Substitution typically occurs at positions ortho and para to the hydroxyl group. However, the pyridine nitrogen's electron-withdrawing effect deactivates the alpha (C2, C6) and gamma (C4) positions.[9] The outcome is a complex interplay of these directing effects. For 3-hydroxypyridine, electrophilic attack is favored at the C2 and C6 positions. For 2- and 4-hydroxypyridines (reacting as pyridones), substitution occurs at positions meta to the ring nitrogen.

-

Nitration: The nitration of pyridine derivatives often requires strongly acidic conditions, which protonates the ring nitrogen and further deactivates the molecule.[13] However, N-oxide derivatives can be used to facilitate nitration, primarily at the 4-position, with the oxygen later removed.[9]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halide) is present at the C2 or C4 positions.[14][15][16] The reaction proceeds via a high-energy anionic intermediate (Meisenheimer complex), which is stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom.[14][15] This stabilization is only possible for attack at the C2 and C4 positions.[14][15][16]

Caption: General mechanism for SNAr on a 2-halopyridine.

N-Alkylation vs. O-Alkylation

2- and 4-pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom.[17][18] The regioselectivity of this reaction is a critical consideration in synthesis and is influenced by several factors.

-

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the exocyclic oxygen is "harder." Hard electrophiles (e.g., from alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (e.g., from alkyl iodides) favor N-alkylation.

-

Solvent: Polar, aprotic solvents like DMF tend to favor N-alkylation.[19]

-

Counter-ion: The choice of base used for deprotonation matters. Silver salts of pyridones often lead to exclusive O-alkylation, whereas alkali metal salts can give mixtures or favor N-alkylation.[19]

-

Mitsunobu Reaction: Under Mitsunobu conditions, the ratio of N- to O-alkylation can be influenced by substituents on the pyridone ring.[17][20]

| Condition | Favored Product | Rationale |

| Soft Electrophile (e.g., CH₃I) | N-Alkylation | Soft-soft interaction |

| Hard Electrophile (e.g., (CH₃)₂SO₄) | O-Alkylation | Hard-hard interaction |

| Silver Salt (Ag⁺) | O-Alkylation | Ag⁺ coordinates to the hard oxygen |

| Polar Aprotic Solvent (e.g., DMF) | N-Alkylation | Solvates the cation, leaving a "naked" anion |

Applications in Drug Discovery

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4] Its utility stems from several key properties:

-

Hydrogen Bonding: The amide-like structure can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong interactions with biological targets like kinase hinge regions.[1][2][3]

-

Bioisostere: Pyridones are effective bioisosteres for amides, phenols, pyridines, and pyrimidines, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][3][4]

-

Scaffold for Derivatization: The pyridinone core provides multiple positions for chemical modification, facilitating the exploration of structure-activity relationships (SAR).[1][2]

Pyridinones as Kinase Inhibitors

Many kinase inhibitors utilize the pyridinone motif to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a critical interaction for achieving high binding affinity.

Caption: Pyridinone scaffold forming H-bonds with a kinase hinge.

Experimental Protocols

Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This classical reaction provides a robust method for constructing the 2-pyridone core from simple starting materials. An advanced, environmentally friendly version uses ammonium carbonate in an aqueous medium.[21]

Caption: Experimental workflow for the Guareschi-Thorpe synthesis.

Methodology:

-

A mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), an alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1 mmol), and ammonium carbonate (2 mmol) is prepared.[21]

-

The reactants are combined in a 1:1 mixture of ethanol and water (2 mL total) within a sealed reaction vessel.[21]

-

The mixture is stirred vigorously at 80 °C.[21]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the desired 2-pyridone product often precipitates directly from the reaction mixture.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried to yield the final product, often in high purity without the need for column chromatography.[21][22]

Protocol: Selective O-Alkylation of a 2-Pyridone Derivative

This protocol outlines a general procedure for the selective O-alkylation of a tetrahydrobenzo[c][13][16]naphthyrin-5(6H)-one, a complex pyridone system, demonstrating principles applicable to simpler pyridones.[19]

Methodology:

-

To a solution of the pyridone starting material (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add silver(I) carbonate (Ag₂CO₃, 1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., an alkyl iodide, 1.5 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 2-alkoxypyridine product.

Note: The use of silver salts is key to directing the alkylation towards the oxygen atom.[19]

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 12. quora.com [quora.com]

- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. chemistry-online.com [chemistry-online.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]

- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomerism of 4-Hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tautomeric equilibrium between 4-hydroxypyridine (the enol or hydroxy form) and 4-pyridone (the keto or amide form) is a fundamental concept in heterocyclic chemistry with profound implications for medicinal chemistry and drug development. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, physical state, and substituents. This guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental and computational methodologies for its study, and quantitative data to inform research and development. Understanding and controlling this equilibrium is critical, as the predominant tautomer dictates a molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and acidity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The Tautomeric Equilibrium: 4-Hydroxypyridine vs. 4-Pyridone

4-Hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the hydroxy form (4-hydroxypyridine) and the pyridone form (4(1H)-pyridone).[1] This lactam-lactim tautomerism involves the migration of a proton between the oxygen and nitrogen atoms.

The 4-hydroxypyridine form possesses a fully aromatic pyridine ring. In contrast, the 4-pyridone form can be considered a vinylogous amide. While the pyridone form disrupts the formal aromaticity of the six-membered ring, it gains significant stability from a charge-separated resonance contributor that is aromatic and places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen.[2][3] This delocalization of the nitrogen lone pair into the ring makes the pyridone form aromatic as well.[2]

Factors Influencing the Equilibrium

The delicate balance between the two tautomers is dictated by several factors, making it a highly tunable system.

Solvent Effects

The solvent environment is the most critical factor determining the position of the tautomeric equilibrium. The general rule is that the equilibrium shifts to favor the more polar tautomer in more polar solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the equilibrium overwhelmingly favors the 4-pyridone form.[3] The pyridone tautomer is significantly more polar than the hydroxypyridine form and can be effectively stabilized by hydrogen bonding and dipole-dipole interactions with solvent molecules.[2]

-

Non-polar Solvents (e.g., Cyclohexane): In non-polar environments, the less polar 4-hydroxypyridine tautomer is favored, and both forms can exist in comparable amounts.[3][4]

-

Gas Phase: In the absence of solvent stabilization, the 4-hydroxypyridine form is the predominant species.[1][3] This is often attributed to its inherent aromaticity.

Physical State

In the solid state , the 4-pyridone tautomer is strongly favored.[3] This preference is driven by the formation of strong intermolecular N-H···O=C hydrogen bonds, which create a stable crystal lattice.[2]

Substituent Effects

The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties and relative stabilities of the tautomers, thereby shifting the equilibrium. For instance, electron-withdrawing groups can influence the acidity of the N-H or O-H protons and alter the charge distribution in the ring.

Quantitative Analysis of Tautomerism

The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as KT = [Pyridone]/[Hydroxypyridine].[5]

Table 1: Tautomeric Equilibrium Constants (KT) and Predominant Form

| Solvent/Phase | Dielectric Constant (ε) | KT ([4-Pyridone]/[4-Hydroxypyridine]) | Predominant Form | Reference(s) |

| Gas Phase | 1 | < 1 | 4-Hydroxypyridine | [1][3] |

| Cyclohexane | 2.0 | Comparable amounts of both forms | Mixed | [3][4] |

| Chloroform | 4.8 | Comparable amounts of both forms | Mixed | [3] |

| Water | 80.1 | > 1 (Significantly) | 4-Pyridone | [3][6] |

Table 2: Acidity Constants (pKa) of 4-Hydroxypyridine Tautomers

The pKa values are crucial for understanding the behavior of these molecules in biological systems. Note that different pKa values refer to different ionization events.

| Ionization Event | Structure | pKa Value | Reference(s) |

| Protonation of Ring Nitrogen | 4-Hydroxypyridine/4-Pyridone | ~3.2 | [7] |

| Deprotonation of N-H | 4-Pyridone | ~11 | [7] |

Table 3: Spectroscopic Data for Tautomer Differentiation

Spectroscopic techniques are the primary tools for identifying and quantifying the tautomers.

| Technique | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) | Comments | Reference(s) |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch)~1590 (C=C/C=N stretch) | ~3100 (N-H stretch)~1640 (C=O stretch) | The C=O stretch in the pyridone is a key diagnostic peak. | [8] |

| ¹H NMR (ppm) | Signal for -OH proton | Signal for N-H proton (~11-13 ppm in DMSO-d₆) | The N-H proton of the pyridone is typically downfield and broad. | [9] |

| ¹³C NMR (ppm) | C4 carbon signal ~160 ppm | C4 carbon signal ~175-180 ppm (C=O) | The carbonyl carbon of the pyridone is significantly deshielded. | N/A |

| UV-Vis (λmax) | Shorter wavelength absorption | Longer wavelength absorption | The extended conjugation in the pyridone form often leads to a bathochromic (red) shift. | [4] |

Experimental and Computational Methodologies

A multi-faceted approach is required to fully characterize the tautomeric system.

Experimental Protocols

4.1.1 UV-Vis Spectroscopy Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 4-hydroxypyridine compound in a non-volatile solvent (e.g., DMSO).

-

Sample Preparation: Prepare a series of dilute solutions (in the µM range) in various solvents of interest (e.g., cyclohexane, acetonitrile, water). Ensure the final DMSO concentration is minimal (<0.1%).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank.

-

Analysis: Identify the λmax for each tautomer. The ratio of absorbances at the characteristic wavelengths can be used to estimate the tautomeric ratio, KT, assuming molar absorptivities are known or can be estimated.

4.1.2 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrations of the aromatic protons and the exchangeable N-H or O-H protons. The N-H proton of 4-pyridone is often a broad singlet around 11-13 ppm in DMSO-d₆.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key signal is the C4 carbon, which will be in the aromatic region for the hydroxy form and the carbonyl region (~175 ppm) for the pyridone form.

-

Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the dynamics of the equilibrium. Changes in peak intensities and positions can provide thermodynamic data (ΔH°, ΔS°) for the tautomerization.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

-

Structure Building: Create 3D models of both the 4-hydroxypyridine and 4-pyridone tautomers.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Re-optimize the structures including a solvation model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.

-

Energy Calculation: From the output of the frequency calculations, extract the Gibbs free energies (G) for each tautomer in both the gas phase and solution.

-

Calculate Relative Stability: Determine the difference in Gibbs free energy (ΔGtaut) between the two forms. A negative ΔGtaut indicates the pyridone form is more stable.

-

Predict Equilibrium Constant: Use the relationship ΔG = -RT ln(KT) to predict the equilibrium constant.

Implications in Drug Development

The tautomeric state of a drug molecule is not a trivial detail; it is a critical determinant of its biological activity. The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarities.

-

Receptor Binding: A drug's binding affinity to its target protein is governed by specific interactions. The 4-pyridone form presents an N-H hydrogen bond donor and a C=O hydrogen bond acceptor, whereas the 4-hydroxypyridine form has an O-H donor and a ring nitrogen acceptor. The predominant tautomer in the microenvironment of a protein's binding pocket will determine the binding mode and affinity.

-

Pharmacokinetics (ADME):

-

Absorption & Permeability: The less polar 4-hydroxypyridine tautomer may be favored for passive diffusion across non-polar lipid membranes.

-

Distribution: The more polar 4-pyridone form will have higher aqueous solubility, affecting its distribution in plasma.

-

Metabolism: The different functional groups of the tautomers can be metabolized by different enzymatic pathways.

-

Conclusion

The tautomerism of 4-hydroxypyridines is a finely balanced equilibrium that is highly dependent on the surrounding environment. The 4-pyridone form dominates in polar, protic media and the solid state, while the 4-hydroxypyridine form is favored in the gas phase and non-polar solvents. For researchers in drug development, a thorough understanding and characterization of the tautomeric preference of lead compounds is essential. Utilizing a combination of spectroscopic and computational methods allows for the precise determination of the dominant tautomeric form, which is a critical step in predicting and optimizing the efficacy, selectivity, and pharmacokinetic properties of a drug candidate.

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of seminal and contemporary methods for the synthesis of substituted pyridines. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making its efficient and selective synthesis a critical endeavor for chemists. This document details the core principles, experimental protocols, and quantitative data for key synthetic strategies, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, Guareschi-Thorpe, and Ciamician-Dennstedt reactions, as well as modern catalytic approaches.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1882, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3][4]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate. A final oxidation step furnishes the aromatic pyridine.[2][5]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:

-

To a 100 mL round-bottom flask, add ethyl acetoacetate (2.0 equivalents), benzaldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents).

-

Add ethanol (20 mL) as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 1,4-dihydropyridine.

-

For the synthesis of the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or ferric chloride until the aromatization is complete (monitored by TLC).[4]

Quantitative Data

| Aldehyde (R) | β-Dicarbonyl Compound | Nitrogen Source | Oxidant | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | FeCl₃ | >90 | [4] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | I₂ | 92 | [6] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | KMnO₄ | 88 | [7] |

| Thiophene-2-carboxaldehyde | Acetylacetone | NH₄OAc | CAN | 95 | [8] |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[9][10] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11]

Reaction Mechanism

The mechanism initiates with the formation of a pyridinium ylide via deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate. Subsequent cyclization with ammonia (from ammonium acetate) and dehydration leads to the aromatic pyridine product.[10][12]

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Experimental Protocol

Synthesis of 2,4,6-Triphenylpyridine:

-

Preparation of N-phenacylpyridinium bromide: Dissolve α-bromoacetophenone (1.0 equivalent) in a minimal amount of acetone. Add pyridine (1.1 equivalents) dropwise with stirring. The pyridinium salt will precipitate. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

-

Pyridine Synthesis: In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equivalent) and chalcone (1.0 equivalent) in glacial acetic acid.

-

Add an excess of ammonium acetate (approximately 10 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[10]

Quantitative Data

| α-Pyridinium Methyl Ketone Salt (R¹) | α,β-Unsaturated Carbonyl (R², R³) | Nitrogen Source | Yield (%) | Reference |

| N-phenacylpyridinium bromide | Chalcone (R²=Ph, R³=Ph) | NH₄OAc | 90 | [13] |

| N-(2-thenoylmethyl)pyridinium bromide | 1-(2-thienyl)-3-phenylprop-2-en-1-one | NH₄OAc | 60 | [11] |

| N-(4-methoxy-phenacyl)pyridinium bromide | 4'-methoxychalcone | NH₄OAc | 85 | [14] |

| N-(2-acetyl-thienyl-methyl)pyridinium bromide | 1-phenyl-3-(2-thienyl)prop-2-en-1-one | NH₄OAc | 75 | [11] |

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process that provides access to substituted pyridines from enamines and ethynylketones.[15][16] The reaction first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[17]

Reaction Mechanism

The synthesis begins with a Michael addition of the enamine to the ethynylketone, forming a linear aminodiene intermediate. This intermediate then undergoes a thermally induced E/Z isomerization, which allows for a subsequent cyclodehydration reaction to form the aromatic pyridine ring.[7][15]

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol

One-pot synthesis of a substituted pyridine:

-

In a round-bottom flask, dissolve the enamine (e.g., ethyl β-aminocrotonate, 1.0 equivalent) and the alkynone (e.g., 3-butyn-2-one, 1.2 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid. Alternatively, Amberlyst-15 ion exchange resin can be used.[18]

-

Stir the mixture at 50-80°C and monitor the reaction by TLC.

-

Upon completion, if using a resin catalyst, filter the mixture and wash the resin with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[19]

Quantitative Data

| Enamine | Alkynone | Catalyst | Yield (%) | Reference |

| Ethyl β-aminocrotonate | 3-Butyn-2-one | Acetic Acid | 85 | [19] |

| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic Acid | 91 | [19] |

| 3-Aminocrotononitrile | 3-Butyn-2-one | Amberlyst-15 | 78 | [18] |

| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)-3-butyn-2-one | Acetic Acid | 79 | [20] |

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines. The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[21][22]

Reaction Mechanism

The mechanism involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide/ester. This is followed by an intramolecular cyclization via nucleophilic attack of the amide/enamine nitrogen onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring.[19][23]

Caption: Mechanism of the Guareschi-Thorpe Condensation.

Experimental Protocol

Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

-

In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 equivalent) and acetylacetone (1.0 equivalent) in water.

-

Add ammonium carbonate (2.0 equivalents) to the mixture.[15]

-

Heat the reaction mixture at 80°C with stirring for 4-6 hours. The product often precipitates from the aqueous solution upon cooling.

-

Collect the solid product by filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[24]

Quantitative Data

| Cyano-compound | 1,3-Dicarbonyl Compound | Base | Yield (%) | Reference |

| Ethyl cyanoacetate | Acetylacetone | (NH₄)₂CO₃ | 96 | [25] |

| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃ | 93 | [15] |

| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃ | 98 | [25] |

| Cyanoacetamide | Dibenzoylmethane | (NH₄)₂CO₃ | 89 | [15] |

Ciamician-Dennstedt Rearrangement

The Ciamician-Dennstedt rearrangement is a ring-expansion reaction that converts pyrroles into 3-halopyridines.[26][27] The reaction involves the treatment of a pyrrole with a dihalocarbene, typically generated from a haloform and a strong base.[28]

Reaction Mechanism

The reaction is initiated by the generation of a dihalocarbene from a haloform and a strong base. The carbene then undergoes a cycloaddition reaction with the pyrrole ring to form a dihalocyclopropane intermediate. This intermediate is unstable and undergoes a rearrangement involving ring opening and subsequent elimination to afford the 3-halopyridine.[27][28]

Caption: Mechanism of the Ciamician-Dennstedt Rearrangement.

Experimental Protocol

Synthesis of 3-Chloropyridine:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of potassium hydroxide in ethanol.

-

Add pyrrole (1.0 equivalent) to the basic solution.

-

Heat the mixture to reflux.

-

Add chloroform (1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.

-

Continue refluxing for an additional 2-3 hours after the addition is complete.

-

Cool the reaction mixture and filter to remove any inorganic salts.

-

Distill the filtrate to remove the ethanol.

-

The residue is then subjected to steam distillation to isolate the crude 3-chloropyridine.

-

Further purification can be achieved by fractional distillation.

Note: This reaction should be performed in a well-ventilated fume hood due to the use of chloroform.

Quantitative Data

The yields of the classical Ciamician-Dennstedt rearrangement are often moderate and can be affected by side reactions.[29] Modern modifications using alternative carbene precursors have been developed to improve yields and substrate scope.[30]

| Pyrrole Derivative | Haloform | Base | Yield (%) | Reference |

| Pyrrole | CHCl₃ | KOH | ~30-40 | [29] |

| 2,5-Dimethylpyrrole | CHCl₃ | KOH | ~45 | [29] |